molecular formula C15H15NO3 B1273389 Amino-(4-benzyloxy-phenyl)-acetic acid CAS No. 72028-74-1

Amino-(4-benzyloxy-phenyl)-acetic acid

Cat. No.: B1273389
CAS No.: 72028-74-1
M. Wt: 257.28 g/mol
InChI Key: KTQBQIJCPWCCQL-UHFFFAOYSA-N
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Description

Amino-(4-benzyloxy-phenyl)-acetic acid is an organic compound that belongs to the class of amino acids It features a benzyl ether group attached to the phenyl ring, which is further connected to an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(4-benzyloxy-phenyl)-acetic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-benzyloxybenzaldehyde.

    Formation of Amino-(4-benzyloxy-phenyl)-acetonitrile: The aldehyde is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Amino-(4-benzyloxy-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzoic acid, while reduction could produce benzyloxyphenylethylamine.

Scientific Research Applications

Amino-(4-benzyloxy-phenyl)-acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Amino-(4-benzyloxy-phenyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Amino-(4-methoxy-phenyl)-acetic acid
  • Amino-(4-ethoxy-phenyl)-acetic acid
  • Amino-(4-propoxy-phenyl)-acetic acid

Uniqueness

Amino-(4-benzyloxy-phenyl)-acetic acid is unique due to the presence of the benzyl ether group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

2-amino-2-(4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQBQIJCPWCCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392570
Record name 2-amino-2-(4-phenylmethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72028-74-1
Record name 2-amino-2-(4-phenylmethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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